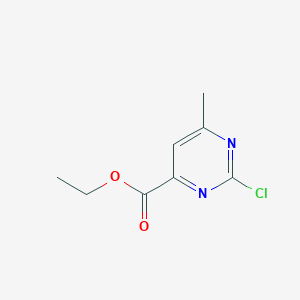

Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C8H9ClN2O2 . It is used in various chemical reactions and has been mentioned in several scientific literature .

Molecular Structure Analysis

The molecular structure of Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted with a chlorine atom, a methyl group, and an ethyl carboxylate group .Physical And Chemical Properties Analysis

Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate has a molecular weight of 200.62 . It has a boiling point of 53-55 degrees Celsius . The InChI code for this compound is 1S/C8H9ClN2O2/c1-3-13-7(12)6-4-5(2)10-8(9)11-6/h4H,3H2,1-2H3 .科学的研究の応用

Pharmaceutical Intermediates

Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate: is primarily used as an intermediate in the synthesis of various pharmaceutical compounds . Its role is crucial in the development of new drugs, especially in the design of molecules with potential therapeutic applications. The compound’s reactivity allows for the introduction of various functional groups, aiding in the creation of diverse pharmacophores.

Organic Synthesis

In organic chemistry, this compound serves as a building block for the synthesis of complex molecules . Its pyrimidine ring is a common motif in many organic compounds, and the presence of both chloro and ester functional groups provides multiple sites for reactions, including nucleophilic substitutions and cross-coupling reactions.

Material Science

The compound finds applications in material science due to its potential to act as a precursor for the synthesis of novel materials . Researchers can modify its structure to develop new polymers or coatings with desired properties such as increased durability or specific interaction with other substances.

Agricultural Research

In the field of agriculture, Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate can be explored for the development of new agrochemicals . Its chemical structure could be the basis for creating pesticides or herbicides with improved efficacy and reduced environmental impact.

Chemical Engineering

This compound is also significant in chemical engineering, where it may be used in process optimization and the development of new synthetic routes . Its stability under various conditions makes it a valuable entity for studying reaction kinetics and thermodynamics.

Environmental Studies

Environmental studies may utilize this compound to understand the fate and transport of similar organic chemicals in the environment . It can serve as a model compound in studies investigating the degradation of organic pollutants or their interaction with natural components like soil and water.

Biochemistry Research

In biochemistry, the compound’s role extends to serving as a substrate or inhibitor in enzymatic studies . It can help in understanding the biochemical pathways and the mechanism of action of enzymes that interact with pyrimidine derivatives.

Nanotechnology

Lastly, Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate may have potential applications in nanotechnology . Its molecular structure could be utilized in the creation of nanoscale devices or as a component in molecular self-assembly processes.

作用機序

Target of Action

Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate, like other pyrimidine derivatives, has been shown to have a wide range of biological activities. Pyrimidine derivatives have been shown to exhibit neuroprotective and anti-neuroinflammatory properties .

Mode of Action

Pyrimidine derivatives have been shown to interact with various cellular targets, leading to a range of biological effects .

Biochemical Pathways

, pyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells. They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Result of Action

Pyrimidine derivatives, including Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate, have been shown to exhibit promising neuroprotective and anti-inflammatory properties . They inhibit ER stress and apoptosis, and the NF-kB inflammatory pathway .

特性

IUPAC Name |

ethyl 2-chloro-6-methylpyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-3-13-7(12)6-4-5(2)10-8(9)11-6/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYPJIQULMYRSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=C1)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371324 |

Source

|

| Record name | ethyl 2-chloro-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate | |

CAS RN |

265328-14-1 |

Source

|

| Record name | ethyl 2-chloro-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。